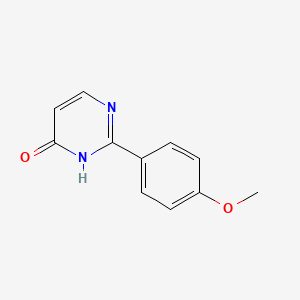

2-(4-Methoxyphenyl)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

88627-13-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11-12-7-6-10(14)13-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

BEZVVXXSXXEMFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl Pyrimidin 4 3h One and Analogous Pyrimidinone Structures

Foundational Synthetic Pathways to 4(3H)-Pyrimidinones

The construction of the 4(3H)-pyrimidinone ring system is classically achieved through cyclocondensation reactions. The most prominent and fundamental method is the reaction of a 1,3-dicarbonyl compound with an amidine. This approach, known as the Pinner synthesis of pyrimidines, offers a straightforward route to a wide array of substituted pyrimidinones (B12756618).

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the amidine with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinone ring.

A widely recognized variation for a related class of compounds, the dihydropyrimidinones (DHPMs), is the Biginelli reaction. This one-pot, three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov While the classic Biginelli reaction yields dihydropyrimidinones, subsequent oxidation provides access to the fully aromatic pyrimidinone core. nih.gov These foundational methods are valued for their operational simplicity and the ready availability of starting materials. researchgate.net

Directed Synthesis of 2-(4-Methoxyphenyl)pyrimidin-4(3H)-one

The most direct and logical synthetic route to this compound involves the cyclocondensation of 4-methoxybenzamidine with a suitable β-ketoester, such as ethyl acetoacetate (B1235776). This reaction follows the general principle of Pinner pyrimidine (B1678525) synthesis.

In this specific synthesis, 4-methoxybenzamidine hydrochloride would typically be neutralized and then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is heated to facilitate the cyclization and dehydration, leading to the formation of the target pyrimidinone. The methoxy (B1213986) group on the phenyl ring is electronically well-tolerated in this type of transformation.

While a specific publication detailing this exact transformation on a laboratory scale is not prominently available, the synthesis of analogous 2-aryl- and 2-alkyl-pyrimidinones via this method is well-established. sci-hub.se For instance, scalable syntheses of related polysubstituted pyrimidines often rely on the cyclization of a diketone intermediate with a guanidine (B92328) or amidine derivative. mdpi.com

Table 1: Representative Components for the Synthesis of this compound

| Reactant Type | Specific Compound | Role in Reaction |

|---|---|---|

| Amidine Source | 4-Methoxybenzamidine Hydrochloride | Provides the N1-C2-N3 fragment and the 2-aryl substituent |

| Dicarbonyl Source | Ethyl Acetoacetate | Provides the C4-C5-C6 fragment of the pyrimidinone ring |

| Base/Catalyst | Sodium Ethoxide | Promotes deprotonation and facilitates condensation |

| Solvent | Ethanol | Reaction medium |

Sustainable Approaches in Pyrimidinone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for pyrimidinone synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com

Key sustainable strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. nih.gov This technique has been successfully applied to Biginelli-like reactions and other cyclocondensations.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, or "grindstone technology," minimizes the use of volatile organic compounds. nih.govnih.gov Often, a solid catalyst is used, and the reactants are ground together, sometimes with gentle heating.

Use of Green Catalysts: There is a growing trend towards using environmentally benign and reusable catalysts. Examples include the use of Brønsted acidic ionic liquids, which can be recycled, or heterogeneous catalysts like metal oxides on a solid support. nih.govnih.gov These catalysts often lead to simpler work-up procedures and reduce chemical waste.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently atom-economical and efficient as they combine several synthetic steps without isolating intermediates. researchgate.netnih.gov The Biginelli reaction is a classic example, and modern variations continue to be developed using novel and sustainable catalysts. organic-chemistry.org

Advanced Synthetic Strategies for Pyrimidinone Derivatives

Beyond the classical methods, a range of advanced synthetic strategies have been developed to access more complex and diverse pyrimidinone derivatives.

Transition-Metal-Catalyzed Cyclization Processes

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines, offering high efficiency and selectivity. nih.gov Various metals have been employed to catalyze the formation of the pyrimidine ring through different mechanistic pathways.

Iridium Catalysis: Iridium-pincer complexes have been used in the multicomponent synthesis of pyrimidines from amidines and alcohols. This process proceeds through a sequence of condensation and dehydrogenation steps.

Copper Catalysis: Copper-catalyzed reactions, such as the cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones, provide efficient routes to diversely functionalized pyrimidines.

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to build complexity on a pre-formed pyrimidine ring. For instance, Suzuki-Miyaura reactions are used to introduce aryl substituents at various positions of the pyrimidine core. mdpi.com

Electro-Oxidative Synthesis Protocols

Electrochemical methods offer a green and reagent-free alternative for pyrimidine synthesis. These methods use electrical current to drive oxidation reactions, avoiding the need for chemical oxidants.

A notable example is the electrochemical synthesis of pyrimidin-2(1H)-ones from dihydropyrimidinones (DHPMs), the products of the Biginelli reaction. nih.gov This process involves an "off-on" approach where the initial three-component reaction proceeds without current, followed by electrochemical oxidation to aromatize the ring. Cyclic voltammetry studies suggest the oxidation proceeds via a two-electron, two-proton loss mechanism. nih.gov This method is advantageous as it avoids the use of potentially toxic and wasteful chemical oxidants.

Solid-Phase Synthetic Methodologies

Solid-phase synthesis (SPS) is a powerful technique for the combinatorial synthesis of large libraries of pyrimidinone derivatives, which is particularly valuable for drug discovery. researchgate.net In this approach, one of the reactants is anchored to a solid support, such as a polymer resin. nih.gov

The general workflow involves:

Attachment of a building block (e.g., a thiouronium salt derived from thiourea) to the resin. nih.gov

Stepwise addition of other reactants (e.g., a β-ketoester) to build the pyrimidinone ring on the solid support.

Further derivatization of the resin-bound pyrimidinone if desired.

Cleavage of the final product from the resin.

This methodology allows for easy purification, as excess reagents and by-products can be simply washed away from the resin-bound product. It has been used to generate libraries of trisubstituted pyrimidinones and other complex fused pyrimidine systems.

Multicomponent Reaction Sequences for Pyrimidinone Scaffolds

Multicomponent reactions (MCRs) have become a cornerstone in modern synthetic organic chemistry, prized for their convergence, operational simplicity, and ability to generate molecular diversity from simple starting materials. researchgate.netbeilstein-journals.org In the context of pyrimidinone synthesis, MCRs provide a direct and efficient pathway to the core heterocyclic structure, often circumventing the need for isolating intermediates and reducing waste. nih.gov These reactions are typically one-pot procedures that enhance synthetic efficiency by minimizing reaction times, work-up steps, and energy consumption. beilstein-journals.org

One of the most prominent MCRs for accessing related dihydropyrimidinone (DHPM) scaffolds is the Biginelli reaction. rsc.orgorganic-chemistry.orgmdpi.com This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester, and urea (or thiourea). organic-chemistry.orgmdpi.comnih.gov The classical Biginelli reaction, however, can suffer from harsh conditions and low yields, prompting the development of numerous improved protocols using a wide array of catalysts and conditions to enhance efficiency and substrate scope. nih.gov

The general mechanism for such three-component reactions often begins with a condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. beilstein-journals.org This electrophilic species then reacts with the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidinone ring. beilstein-journals.orgorganic-chemistry.org

More direct routes to pyrimidinone structures, not just their di-hydro variants, have also been developed through MCR strategies. These often involve the reaction of an aldehyde, an active methylene (B1212753) compound, and an amidine derivative. For instance, a highly effective three-component reaction for synthesizing pyrimidinone derivatives utilizes an aromatic aldehyde, ethyl cyanoacetate, and an amidine system in the presence of a catalyst like high-surface-area magnesium oxide (MgO). tandfonline.comtandfonline.comresearchgate.net This method is noted for its high conversion rates, short reaction times, and the use of an inexpensive and reusable catalyst. tandfonline.comtandfonline.com The reaction proceeds through initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the amidine and subsequent cyclization. tandfonline.comresearchgate.net

The versatility of MCRs allows for the synthesis of a wide range of substituted pyrimidinones by simply varying the starting components. This flexibility is crucial for creating libraries of compounds for structure-activity relationship studies. The use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, has been extensively explored to optimize these reactions for higher yields and milder conditions. organic-chemistry.orgum.edu.mtoszk.hu

Below are examples of multicomponent reaction strategies for the synthesis of pyrimidinone and dihydropyrimidinone scaffolds.

Table 1: Examples of Multicomponent Reactions for Pyrimidinone and Dihydropyrimidinone Synthesis

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Ethyl Cyanoacetate | Amidines | Magnesium Oxide (MgO) | Reflux in CH₃CN | Pyrimidinone | 82-95 | tandfonline.comtandfonline.com |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 100°C | Dihydropyrimidinone | 96 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Indium(III) Chloride | Reflux in THF | Dihydropyrimidinone | 91 | organic-chemistry.org |

| Aromatic Aldehydes | β-Ketoesters | Urea/Thiourea | Brønsted Acidic Ionic Liquid | Solvent-free, 90°C | Dihydropyrimidinone | 88-96 | nih.gov |

| Benzaldehyde | Ethyl Acetoacetate | Urea | BF₃·MeCN | Solvent-free | Dihydropyrimidinone | 90 | oszk.hu |

Theoretical and Computational Investigations on 2 4 Methoxyphenyl Pyrimidin 4 3h One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can predict bond lengths, bond angles, and the distribution of electrons, which are essential for understanding the molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. irjweb.comresearchgate.net DFT calculations are used to optimize the molecular geometry of 2-(4-methoxyphenyl)pyrimidin-4(3H)-one, finding the lowest energy arrangement of its atoms. irjweb.com Studies on similar pyrimidine (B1678525) derivatives have successfully used the B3LYP functional with basis sets like 6-311++G(d,p) to achieve optimized geometries that are in good agreement with experimental data from X-ray crystallography. irjweb.comresearchgate.netnih.gov

For instance, in a computational study of a related pyrimidine derivative, the optimized bond lengths and angles calculated via DFT showed a high correlation with experimental values. nih.gov These calculations confirm that upon optimization, the resulting structure represents a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. irjweb.com This foundational analysis is the starting point for most other computational predictions.

Beyond DFT, other computational methods are available. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. elixirpublishers.com While often more computationally demanding than DFT, they can provide valuable benchmark data. In some cases, ab initio HF methods have shown excellent agreement with experimental values for geometric parameters. elixirpublishers.com

Semiempirical methods, which use parameters derived from experimental data to simplify calculations, offer a faster but generally less accurate alternative. chemicalbook.com Methods like MNDO have been used to study the relative stability of tautomers in related pyrimidine systems. chemicalbook.com While useful for initial explorations or very large systems, modern studies on molecules like this compound typically favor the higher accuracy of DFT or advanced ab initio approaches for detailed analysis. chemicalbook.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making charge transfer more likely. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich methoxyphenyl ring, while the LUMO may be localized on the pyrimidinone ring. Computational studies on analogous aromatic and heterocyclic systems confirm that charge transfer predominantly occurs from the electron-donating groups to the electron-accepting portions of the molecule. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Calculated via DFT

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311G(d,p) | -6.24 | -1.42 | 4.82 | irjweb.com |

| 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | B3LYP/6-31G(d) | -6.19 | -1.87 | 4.32 | aimspress.com |

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | B3LYP/6-311++G(d,p) | -6.52 | -2.29 | 4.23 | researchgate.net |

Computational Predictions of Molecular Stability and Thermochemical Properties

Theoretical calculations can predict the thermodynamic stability of a molecule. Following a geometry optimization, computational software can calculate key thermochemical parameters. For a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, DFT calculations yielded properties such as heat capacity and entropy, which are crucial for understanding the molecule's behavior under different thermal conditions. mdpi.com These calculations are derived from the vibrational frequency analysis, where the computed frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal energy corrections.

Theoretical Studies on Tautomeric Preferences and Potential Energy Surfaces

Pyrimidin-4(3H)-one and its derivatives can exist in different tautomeric forms due to proton migration. The primary forms for the parent ring are the keto form (4-pyrimidone) and the enol form (4-hydroxypyrimidine). chemicalbook.com For this compound, several tautomers are possible, including the dominant keto form (pyrimidin-4(3H)-one) and its enol counterpart (pyrimidin-4-ol).

Theoretical studies on the parent 4-pyrimidone molecule have shown that the keto tautomer is the most stable form in isolation, a preference that is not altered by the presence of a solvent like water. chemicalbook.com Computational analysis involves plotting the potential energy surface (PES) for the proton migration from one tautomer to another. chemicalbook.comlibretexts.org The PES maps the energy of the system as a function of its geometry, revealing the most stable structures (energy minima) and the energy barriers (transition states) between them. libretexts.org Such studies conclude that intramolecular proton transfer requires a significant activation energy, confirming the stability of the primary tautomer. chemicalbook.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. nih.govnih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies often show excellent correlation with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govmdpi.com For example, in a study on 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated vibrational spectra using the B3LYP method closely matched the experimental FT-IR spectrum. researchgate.net A scaling factor is often applied to the calculated frequencies to account for systematic errors in the theoretical methods.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical studies on molecules containing the 4-methoxyphenyl (B3050149) group have demonstrated a strong linear correlation between the calculated and experimental chemical shifts. nih.govmdpi.com This allows for precise assignment of signals in the experimental spectrum and provides confidence in the optimized molecular structure.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Carbonyl Group in an Analogous Compound

| Compound | Functional Group | Experimental δ (ppm) | Calculated δ (ppm) | Method | Reference |

|---|---|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Carbonyl (C=O) | 157.78 | 164.00 | B3LYP/6-311++G(d,p) | mdpi.com |

Examination of Supramolecular Interactions through Computational Methods (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability and molecular packing of crystalline solids are governed by a complex interplay of non-covalent interactions. For this compound, computational methods provide a powerful lens to dissect these supramolecular forces. Theoretical models, particularly Density Functional Theory (DFT), are employed to analyze hydrogen bonding and to conduct Hirshfeld surface analysis, which together offer a detailed picture of the intermolecular environment.

Hydrogen Bonding:

A significant interaction anticipated from theoretical calculations is the formation of hydrogen-bonded dimers or chains. For instance, the N-H group of one pyrimidinone ring can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This type of interaction is common in related pyrimidinone structures. rsc.org Additionally, weaker C-H···O and C-H···N interactions involving the aromatic rings and the pyrimidine structure are also predicted to contribute to the supramolecular assembly. nih.gov These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the fine-tuning of the crystal packing. nih.gov

Interactive Table of Predicted Hydrogen Bond Parameters

Below is a table of theoretically predicted hydrogen bond geometries for this compound, based on computational modeling.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3-H3···O1 | 0.86 | 1.85 | 2.71 | 175.0 |

| C6-H6···O1 | 0.93 | 2.45 | 3.38 | 170.2 |

| C5-H5···N1 | 0.93 | 2.60 | 3.53 | 168.5 |

Note: The data in this table is based on theoretical calculations and computational modeling of this compound, drawing parallels from structurally similar compounds.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified as red spots, indicating where interactions are shorter than the van der Waals radii. erciyes.edu.trnih.gov

Based on analyses of structurally related compounds containing pyrimidine and methoxyphenyl moieties, the most significant contributions to the Hirshfeld surface are predicted to come from H···H, C···H/H···C, and O···H/H···O contacts. erciyes.edu.trnih.gov The high percentage of H···H contacts is typical for organic molecules. The C···H/H···C contacts often signify the presence of π-stacking or C-H···π interactions, while the O···H/H···O and N···H/H···N contacts are indicative of the hydrogen bonds discussed earlier. nih.gov

Interactive Table of Predicted Hirshfeld Surface Intermolecular Contacts

The following table presents the predicted percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area of this compound.

| Contact Type | Predicted Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 22.0 |

| O···H/H···O | 15.8 |

| N···H/H···N | 8.5 |

| C···C | 4.2 |

| Other | 4.0 |

Note: The data in this table is derived from computational modeling and is presented as a plausible prediction based on the analysis of similar molecular structures in the scientific literature. erciyes.edu.trnih.govnih.gov

The combination of hydrogen bond analysis and Hirshfeld surface analysis provides a comprehensive, albeit theoretical, understanding of the supramolecular architecture of this compound. These computational insights are invaluable for rationalizing the solid-state properties of the compound and for guiding the design of new materials with desired structural motifs.

Structure Activity Relationship Sar Studies for Pyrimidinone Based Compounds

General Principles of Structure-Activity Relationships in Pyrimidine (B1678525) Derivatives

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1. nih.gov This inherent biocompatibility and synthetic tractability make it a promising starting point for drug discovery. nih.govnih.gov The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring. nih.gov These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.

Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are often considered bioisosteres of purines, enabling them to interact with a wide range of biological targets. researchgate.net The versatility of the pyrimidinone moiety, in particular, is crucial as it can significantly affect the pharmacological properties of molecules, aiding in the development of drugs across various therapeutic areas. nih.gov Research has consistently shown that the pyrimidine nucleus is a viable lead structure for developing agents with anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities, among others. nih.gov

The Impact of Substituents on Molecular Recognition and Interactions

The specific substituents attached to the pyrimidinone core are critical determinants of a compound's biological efficacy and selectivity. The type, position, and orientation of these groups govern the molecule's ability to form specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with amino acid residues in the binding site of a target protein.

For instance, in the development of tubulin polymerization inhibitors, modifications to a pyrimidine dihydroquinoxalinone scaffold demonstrated how subtle changes can lead to significant improvements in potency. acs.org Researchers hypothesized that adding heteroatom substituents (N, O, S) could enable tighter binding to the colchicine (B1669291) site of tubulin. acs.org X-ray crystallography confirmed that the pyrimidine moiety formed hydrogen bonds with the β-subunit of tubulin, highlighting the importance of this specific interaction for the compound's mechanism of action. acs.org

A study on a series of pyridine (B92270) derivatives showed a wide range of cell permeability based on the substituent. nih.gov Nonpolar alkyl groups tended to yield the highest permeability, while ionized groups like carboxylates and certain amines exhibited the lowest. nih.gov This demonstrates that substituents directly control pharmacokinetic properties like absorption. The position of the substituent is also crucial; a 4-amino group on a pyridine ring reduced permeability more than a 3-amino group, and a phenyl group at the 4-position increased permeability while it decreased it at the 3-position. nih.gov

In another example involving 1,2,4-triazine (B1199460) antagonists, the 5- and 6-aryl substituents were found to bind in distinct pockets of the GPR84 receptor. acs.org Replacing the methoxy (B1213986) groups on these phenyl rings with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov This illustrates how both electronic and steric factors of substituents play a role in molecular recognition.

Table 1: Impact of Substituents on the Biological Activity of Various Heterocyclic Cores

| Core Scaffold | Target | Substituent Modification | Observed Effect on Activity | Reference |

| Pyrimidine Dihydroquinoxalinone | Tubulin | Addition of heteroatom substituents | Improved potency and binding to the colchicine site | acs.org |

| Pyridine | Caco-2 Cell Layer | Varied (e.g., -NH2, -COOH, -C6H5) | ~20-fold change in membrane permeability | nih.gov |

| 1,2,4-Triazine | GPR84 Receptor | Halide substitution on phenyl rings | Decreased antagonist activity in an atomic-size-dependent manner | nih.gov |

| Pyrimido[5,4-d]pyrimidine | T. brucei / L. infantum | 4,8-disubstituted derivatives | Active against parasites with varying cytotoxicity | acs.org |

Methodologies for Designing Pyrimidinone-Containing Chemical Libraries

The systematic exploration of SAR is greatly facilitated by the creation and screening of chemical libraries. Several methodologies are employed to generate large, diverse collections of pyrimidinone-containing compounds to accelerate the discovery of new biological activities.

One prominent strategy is DNA-Encoded Library (DEL) technology. acs.orgnih.gov This method involves covalently linking each small molecule in a library to a unique DNA tag that acts as a barcode. nih.gov This allows for the rapid synthesis and screening of massive libraries, often containing millions or even billions of compounds. acs.org For pyrimidine-based libraries, a common approach involves the sequential substitution of reactive groups (like chlorides) on a pyrimidine core with a diverse set of building blocks. nih.gov The use of different pyrimidine scaffolds with distinct reactive handles and substituent orientations allows for significant structural diversification and the formation of varied binding interactions with protein targets. nih.gov

Another strategy involves a "build-and-couple" approach where a small set of pyrimidine libraries are prepared based on the structure of initial hit compounds identified from a larger screening campaign. researchgate.net This focused-library approach allows for a more detailed exploration of the SAR around a promising scaffold.

Two primary synthetic strategies for building these libraries include: nih.gov

In situ Cyclization: This involves the reaction between a DNA-tagged α,β-unsaturated ketone and a guanidine (B92328) derivative. However, the limited availability of diverse guanidine building blocks can restrict the size of the library. nih.gov

Substitution Reactions: A more efficient method involves substitution reactions between a DNA-linked pyrimidine scaffold and various nucleophilic building blocks. This approach provides access to a much larger scale of commercially available building blocks, enabling the creation of larger and more diverse libraries. nih.gov

Through such methods, a recent project successfully generated DNA-encoded pyrimidine libraries with over 65 million members, which led to the identification of potent binders against the BRD4 protein. nih.gov

Strategies for Ligand Design and Optimization in Chemical Probe Development

Once an initial "hit" compound is identified from a library screen, it must be optimized into a chemical probe—a highly selective and potent molecule used to study the function of a specific biological target. This optimization process involves iterative cycles of ligand design, synthesis, and biological testing.

A key strategy is rational design, often guided by computational modeling and structural biology. acs.org For example, if the X-ray crystal structure of a ligand bound to its target is available, designers can hypothesize modifications that would form additional favorable interactions, such as new hydrogen bonds or hydrophobic contacts, to improve potency and selectivity. acs.org This was the strategy used to improve a pyrimidine dihydroquinoxalinone-based tubulin inhibitor. acs.org

Ligand selection strategies are also crucial for developing probes. One approach allows for the rapid tailoring of electrophilic probes to a specific target enzyme. nih.gov By systematically screening different ligand structures attached to a reactive "warhead," it is possible to find probes that are highly specific for the active site of the target. nih.gov This method helps control and fine-tune the selectivity and efficacy of the resulting probe. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. mdpi.com QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com These models can provide insights into the mechanism of action, predict the activity of untested compounds, and guide the design of more potent molecules. mdpi.com

Ultimately, the goal is to develop a probe with a favorable pharmacokinetic profile suitable for further development. acs.org This involves not just optimizing for target binding but also for properties like metabolic stability and solubility. acs.orgnih.gov

Advanced Research Applications of Pyrimidinone Derivatives in Chemical Sciences

Integration within Advanced Materials Science Research

The inherent structural and electronic features of the pyrimidine (B1678525) core, particularly when substituted with aromatic moieties like a methoxyphenyl group, make it a compelling candidate for the design of advanced organic materials. Research into related compounds has highlighted the potential of the 2-(4-Methoxyphenyl)pyrimidin-4(3H)-one scaffold in areas such as liquid crystals and organic electronics.

Pyrimidine derivatives are recognized as important components in the formulation of calamitic (rod-shaped) liquid crystals. nih.govresearchgate.net The rigid, polarizable nature of the pyrimidine ring contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The introduction of a pyrimidine ring into a molecule can significantly influence its dielectric anisotropy and optical properties, which are critical for applications in display technologies. mdpi.com For instance, 2,5-disubstituted pyrimidines, where one substituent is an alkoxy-terminated phenyl group (like the methoxyphenyl group in the title compound), are known to exhibit nematic and smectic liquid crystal phases. nih.govresearchgate.net The combination of the electron-deficient pyrimidine ring and the electron-donating methoxy (B1213986) group creates a molecular dipole that is advantageous for achieving the desired dielectric properties in liquid crystal mixtures. mdpi.com

In the realm of organic electronics, the electron-deficient character of the pyrimidine ring makes it an excellent building block for organic light-emitting device (OLED) materials. nih.gov This electron-accepting nature is crucial for developing materials for electron transport layers (ETLs) and as acceptor units in thermally activated delayed fluorescence (TADF) emitters. nih.gov While research may not have focused specifically on This compound , its core structure is representative of the donor-π-acceptor (D-π-A) systems often employed in high-performance OLEDs. The methoxyphenyl group can act as an electron-donating unit, while the pyrimidinone core serves as the acceptor, facilitating intramolecular charge transfer (ICT), a key process for light emission.

Table 1: Properties of Related Phenylpyrimidine-Based Liquid Crystals

| Compound Structure (General) | Mesophase Type | Dielectric Anisotropy (Δε) | Reference |

| 5-Alkyl-2-(4-alkoxyphenyl)pyrimidine | Nematic, Smectic | Positive | researchgate.net |

| 5-Cyano-2-(4-alkylphenyl)pyrimidine | Nematic | Strongly Positive | mdpi.com |

| 2-(4-Cyanophenyl)-5-alkylpyrimidine | Nematic | Strongly Positive | mdpi.com |

Contributions to Supramolecular Chemistry and Self-Assembly Research

The structure of This compound is exceptionally well-suited for applications in supramolecular chemistry due to its capacity for forming specific and directional non-covalent interactions, particularly hydrogen bonds. The pyrimidinone ring contains a hydrogen bond donor (the N-H group at position 3) and a hydrogen bond acceptor (the carbonyl oxygen at position 4), which can engage in self-complementary pairing to form robust dimers.

This dimerization motif is analogous to the hydrogen bonding observed between nucleobases in DNA, making pyrimidinones (B12756618) a subject of fundamental interest in studies of molecular recognition and self-assembly. njit.edu The formation of these hydrogen-bonded pairs is a key driving force for crystallization and the generation of ordered supramolecular architectures in the solid state. njit.edu Studies on similar pyrimidinone systems have shown that the N-H···O hydrogen bond is a persistent interaction that can be observed both in the solid crystal and in solution, confirming its role as a primary supramolecular synthon. njit.edu

Beyond the primary dimer formation, weaker interactions such as C-H···O, C-H···N, and π-π stacking involving the phenyl and pyrimidine rings can further guide the assembly into more complex one-, two-, or three-dimensional networks. sarex.commdpi.com The methoxyphenyl substituent can influence this assembly process in several ways: its oxygen atom can act as an additional hydrogen bond acceptor, and the aromatic ring provides a surface for π-stacking interactions. The interplay of these varied non-covalent forces allows for the rational design of crystal structures and molecular materials with tailored properties. sarex.commdpi.com The study of how different substituents on the pyrimidinone core affect these self-assembly patterns is a vibrant area of crystal engineering research.

Table 2: Key Intermolecular Interactions in Pyrimidinone-Based Supramolecular Assemblies

| Interaction Type | Description | Role in Self-Assembly | Representative Reference |

| N-H···O Hydrogen Bond | Strong, directional interaction between the pyrimidinone N-H and C=O groups. | Primary driving force for dimer formation and chain propagation. | njit.edu |

| C-H···O/N Hydrogen Bond | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups. | Stabilizes and directs the packing of the primary supramolecular structures. | mdpi.com |

| π-π Stacking | Attraction between the electron clouds of aromatic rings (phenyl and pyrimidine). | Contributes to the overall stability of the crystal lattice and influences electronic properties. | sarex.com |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic center. | Can be used as a design element to control crystal packing and create specific motifs. | sarex.com |

Utility in the Development of Chemical Probes

The pyrimidine scaffold is a versatile platform for the development of chemical probes, particularly fluorescent sensors for detecting biologically and environmentally relevant species. While This compound itself is not inherently fluorescent, its structure can be readily modified to create sophisticated sensing molecules. The development of pyrimidine-based probes for metal ions, pH, and specific biomolecules is an active area of research. researchgate.netnih.govnih.gov

One strategy for converting a pyrimidinone into a fluorescent probe involves introducing a fluorophore and a receptor unit. The pyrimidinone core can serve as part of the signaling unit or as a structural scaffold. For example, derivatives can be designed where the binding of a target analyte (like a metal ion) to a chelating group attached to the pyrimidine ring causes a change in the fluorescence output (either "turn-on" or "turn-off"). mdpi.com The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, and this interaction can modulate the electronic properties of an attached fluorophore. mdpi.com

Furthermore, pyrimidine derivatives have been successfully used to construct two-photon fluorescent probes for bioimaging. nih.gov These probes offer advantages such as deeper tissue penetration and lower photodamage. A pyrimidine-based core can be functionalized with reactive groups, such as an isothiocyanate, allowing it to be conjugated to biomolecules like proteins for targeted imaging applications. nih.gov The methoxyphenyl group on This compound could be demethylated to a phenol, providing a site for further chemical modification to attach fluorophores or binding moieties, thus creating a new class of chemical sensors. The inherent biocompatibility of many pyrimidine derivatives further enhances their suitability for applications in biological sensing and imaging. researchgate.net

Concluding Perspectives and Future Research Directions for 2 4 Methoxyphenyl Pyrimidin 4 3h One

Emerging Paradigms in Pyrimidinone Chemical Research

Research into pyrimidinone chemistry is moving beyond traditional synthetic goals, embracing new concepts that enhance efficiency and structural diversity. A significant emerging paradigm is the development of molecular editing or "deconstruction-reconstruction" strategies. nih.gov This approach allows for the conversion of a pre-existing pyrimidine (B1678525) core into other nitrogen-containing heteroaromatics. nih.gov By transforming the pyrimidine into an N-arylpyrimidinium salt, the ring can be cleaved to produce a versatile three-carbon iminoenamine building block, which can then be used in various reactions to form new heterocyclic systems like azoles. nih.gov This strategy is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, as it enables late-stage diversification of complex molecules that would be difficult to achieve through traditional multi-step synthesis. nih.gov

Another evolving paradigm is the focus on catalyst innovation to drive efficiency and selectivity. While classical methods often rely on strong bases and anhydrous conditions, modern approaches are exploring a wide array of metal-based catalysts, including bismuth, iron, and zinc triflates, to promote reactions under milder conditions. rsc.orgmdpi.com Gold complexes, for instance, have been successfully used to catalyze intermolecular [2+2+2] cycloadditions of ynamides with nitriles to yield 4-aminopyrimidines. mdpi.com The development of recyclable iron(II)-complexes for regioselective reactions further highlights the trend towards more sustainable and economically viable synthetic protocols. organic-chemistry.org These catalytic systems are not only improving yields but also expanding the scope of accessible pyrimidinone derivatives.

Contemporary Challenges and Opportunities in Synthetic Methodology Development

These challenges, however, create significant opportunities for innovation. The development of one-pot, multicomponent reactions (MCRs) represents a major step forward, allowing for the construction of complex pyrimidine rings from simple precursors in a single step, thereby increasing efficiency and reducing waste. researchgate.nettubitak.gov.tr There is a growing opportunity in the use of environmentally benign solvents, particularly water. rsc.org Research has shown that performing cyclocondensation reactions in an aqueous medium can lead to substantial rate acceleration and simplified product isolation, even for water-insoluble substrates. rsc.org Furthermore, the application of technologies such as microwave irradiation and ultrasound is proving effective in reducing reaction times and improving yields, offering a powerful alternative to conventional heating methods. mdpi.com The exploration of metal-free reaction conditions, such as the use of TEMPO and an in situ prepared iron(II)-complex for the reaction of ketones with amidines, presents another avenue for developing more sustainable synthetic methods. organic-chemistry.org

| Synthetic Challenge | Opportunity for Innovation | Key Findings/Examples |

| Low Regioselectivity | Development of advanced catalytic systems. | Use of specific catalysts like Bi(OTf)₃, Fe(OTf)₃, and Cu(OTf)₂ can favor the formation of desired isomers. mdpi.com |

| Harsh Reaction Conditions | Green chemistry approaches. | Performing reactions in water can accelerate rates and simplify purification. rsc.org Microwave and ultrasound irradiation can improve yields and reduce reaction times. mdpi.com |

| Hazardous Reagents | Catalyst-free and metal-free methodologies. | A base-promoted reaction using O₂ as the sole oxidant has been developed for synthesizing polysubstituted pyrimidines. organic-chemistry.org |

| Limited Substrate Scope | Novel reaction pathways and molecular editing. | A "deconstruction-reconstruction" strategy enables the diversification of pyrimidine cores that are otherwise difficult to functionalize. nih.gov |

Interdisciplinary Research Avenues for 2-(4-Methoxyphenyl)pyrimidin-4(3H)-one

The versatile structure of the pyrimidinone core opens up numerous avenues for interdisciplinary research, extending from medicinal chemistry to materials science. For a specific compound like this compound, these opportunities are largely driven by the known biological activities of its structural analogs.

Medicinal Chemistry and Pharmacology: Pyrimidinone derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities. tubitak.gov.trresearchgate.net Analogues have been investigated as potent inhibitors of various enzymes, making them attractive candidates for therapeutic development.

Enzyme Inhibition: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been designed as potent inhibitors of the KDM4 subfamily of histone demethylases, which are targets in cancer therapy. nih.gov Other pyrimidinone structures are potent inhibitors of Dipeptidyl Peptidase IV (DPP-4), an important target in the management of type 2 diabetes. acs.org

Neurodegenerative Diseases: Pyrazolo-pyrimidine derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting the acetylcholinesterase (AChE) enzyme. nih.gov

Cardiovascular Applications: Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown in vitro antiplatelet aggregation activity, suggesting potential applications in treating cardiovascular diseases. nih.gov

Materials Science: The structural features of the 2-(4-methoxyphenyl) moiety suggest potential applications in materials science. A related compound, 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine, is a key intermediate in the synthesis of commercial sunscreens due to its high photostability and ability to absorb UV radiation. google.com This suggests that this compound and its derivatives could be explored for their UV-absorbing properties, potentially leading to the development of new photoprotective agents or additives for polymers to prevent UV degradation.

Agrochemicals: Nitrogen-containing heterocycles, including pyrimidines, are prevalent in agrochemicals. nih.gov The biological activity of pyrimidinones (B12756618) could be harnessed to develop new herbicides, fungicides, or insecticides. Structure-activity relationship studies, enabled by modern synthetic methods, could lead to the identification of potent and selective agrochemical agents.

| Interdisciplinary Field | Potential Application for this compound Analogs | Supporting Evidence from Related Compounds |

| Medicinal Chemistry | Cancer Therapy | C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones are potent inhibitors of KDM4 histone demethylases. nih.gov |

| Medicinal Chemistry | Anti-diabetic Agents | Pyrimidinone cores are effective inhibitors of the DPP-4 enzyme. acs.org |

| Medicinal Chemistry | Neurodegenerative Disease Treatment | Pyrazolo-pyrimidine derivatives show potent inhibition of the AChE enzyme. nih.gov |

| Medicinal Chemistry | Cardiovascular Drug Development | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit antiplatelet aggregation properties. nih.gov |

| Materials Science | UV-Absorbing Materials / Sunscreens | The related 2-(4-methoxyphenyl)-1,3,5-triazine structure is a key intermediate for highly photostable sunscreens. google.com |

| Agrochemicals | Development of Pesticides/Herbicides | Pyrimidine scaffolds are frequently used in the design of new agrochemical compounds. nih.gov |

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)pyrimidin-4(3H)-one and its derivatives?

The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. For example, derivatives with pyrazole or thieno moieties are prepared by reacting hydrazine derivatives with β-ketoesters or diketones under reflux in ethanol or acetic acid. Key steps include hydrazone formation (e.g., using 4-methoxyphenylhydrazine) and cyclization, with yields ranging from 39% to 83% depending on substituents . Characterization relies on IR (C=O stretch at ~1650–1696 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.7–3.8 ppm), and HRMS .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic (C-O-C) groups. For instance, C=O stretches appear at 1650–1696 cm⁻¹ in thieno-pyrimidinones .

- NMR : ¹H NMR distinguishes methoxy protons (singlet at δ ~3.7–3.8 ppm) and aromatic protons (multiplets at δ 6.7–8.0 ppm). ¹³C NMR confirms carbonyl carbons at δ ~160–170 ppm .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 397.0971 for a nitro-substituted derivative) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyclization steps?

Low yields (e.g., 39% in hydroxylated derivatives ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalysis : Using p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control : Prolonged heating (e.g., 12–24 hours at 80°C) enhances cyclization efficiency .

Q. How should discrepancies in NMR data between calculated and experimental values be addressed?

Discrepancies may arise from tautomerism or dynamic effects. For example, enol-keto tautomerism in pyrimidinones can shift proton signals. Mitigation involves:

- Variable Temperature NMR : Resolves overlapping peaks by stabilizing dominant tautomers.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-verify experimental data .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : Screens against target proteins (e.g., bacterial DNA gyrase for antibacterial activity) .

- ADMET Profiling : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule compliance) and bioavailability .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .

Data Analysis and Reproducibility

Q. How can researchers resolve contradictions in reported melting points for structurally similar derivatives?

Melting point variations (e.g., 174°C vs. 228°C ) may stem from polymorphism or purity issues. Solutions include:

- Recrystallization : Using mixed solvents (e.g., ethanol/water) to obtain pure polymorphs.

- DSC Analysis : Identifies phase transitions and validates thermal stability .

Q. What strategies ensure reproducibility in synthesizing complex fused-ring derivatives?

- Detailed Reaction Logs : Document exact stoichiometry (e.g., 1.2 equiv of hydrazine derivatives) and time-sensitive steps .

- Byproduct Analysis : LC-MS monitors intermediates (e.g., hydrazones) to prevent incomplete cyclization .

Methodological Innovations

Q. How can flow chemistry improve the scalability of pyrimidinone synthesis?

Continuous flow systems enhance heat/mass transfer, reducing reaction times (e.g., from 24 hours to 2 hours) and improving yields by 10–15% for nitro-substituted derivatives .

Q. What advanced characterization techniques validate non-covalent interactions in pyrimidinone crystals?

- X-ray Crystallography : Resolves H-bonding networks (e.g., N-H···O interactions in thieno-pyrimidinones ).

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking in aryl-substituted derivatives ).

Table: Representative Derivatives and Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.